molecular formula C10H11FN2O2 B8431781 (5-Fluoro-pyridin-2-yl)-morpholin-4-yl-methanone

(5-Fluoro-pyridin-2-yl)-morpholin-4-yl-methanone

Cat. No. B8431781
M. Wt: 210.20 g/mol
InChI Key: IFYHUZDMAIXWOZ-UHFFFAOYSA-N
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Patent
US08907094B2

Procedure details

2-Cyano-5-fluoropyridine (1.00 g, 8.19 mmol) was dissolved in hydrochloric acid (37% aqueous, 1.0 mL) and heated to 60° C. for 18 h and then evaporated in vacuo. The residue was suspended in DMF (40.0 mL) and EDC (1.89 g, 9.83 mmol), HOBt (111 mg, 0.82 mmol), morpholine (787 μL, 9.00 mmol) and triethylamine (1.25 mL, 9.00 mmol) were added and the reaction stirred for 18 h. The reaction was partitioned between water (200 mL) and EtOAc (100 mL), and extracted into EtOAc (3×). The combined organic layers were washed with brine, dried (MgSO4) and evaporated in vacuo. The residue was purified by FCC, using 0-8% [2M NH3 in MeOH] in DCM, to give the title compound (350 mg), contaminated with a single impurity (˜10% by NMR integration). The product was used in the next step without further purification. LCMS (Method 1): Rt 1.88 min, m/z 211 [MH+].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1.89 g
Type
reactant
Reaction Step Two
Name
Quantity
111 mg
Type
reactant
Reaction Step Two
Quantity
787 μL
Type
reactant
Reaction Step Two
Quantity
1.25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][N:4]=1)#[N:2].C(Cl)CCl.C1C=CC2N([OH:23])N=NC=2C=1.N1[CH2:29][CH2:28][O:27][CH2:26][CH2:25]1.C(N(CC)CC)C>Cl>[F:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]([N:2]2[CH2:29][CH2:28][O:27][CH2:26][CH2:25]2)=[O:23])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=NC=C(C=C1)F
Name
Quantity
1 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1.89 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
111 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
787 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
1.25 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between water (200 mL) and EtOAc (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=CC(=NC1)C(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: CALCULATEDPERCENTYIELD 203.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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